PNU-74654 - 113906-27-7

PNU-74654

Catalog Number: EVT-279175
CAS Number: 113906-27-7
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PNU-74654 is a small molecule identified as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. [, , , , , , , , , , , , , , , ] This pathway plays a crucial role in cellular processes such as cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer. [, , , , , , , , , , , , , , , ] PNU-74654 specifically targets the interaction between β-catenin and TCF4, disrupting the formation of the β-catenin/TCF complex and inhibiting downstream Wnt signaling. [, , , ]

6-Bromoindirubin-3-oxime (BIO)

    Compound Description: 6-Bromoindirubin-3-oxime (BIO) is a potent and selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) []. It acts by mimicking the physiological substrate of GSK-3β, leading to its inhibition. This inhibition results in the activation of the Wnt/β-catenin signaling pathway.

    Relevance: BIO is relevant to PNU-74654 because both compounds modulate the Wnt/β-catenin signaling pathway, albeit through different mechanisms. While BIO activates the pathway by inhibiting GSK-3β, PNU-74654 inhibits the interaction between β-catenin and TCF4, a transcription factor downstream of β-catenin. Despite their different mechanisms, both compounds have been shown to influence similar cellular processes, including cell survival and apoptosis, in the context of HIV infection [].

Niclosamide

    Compound Description: Niclosamide is an anthelmintic drug that has been repurposed for its anticancer properties. It is known to inhibit multiple signaling pathways, including Wnt/β-catenin signaling. Niclosamide's mechanism of action involves the inhibition of Wnt ligand secretion, specifically targeting the Wnt secretory protein Porcupine [, ].

    Relevance: Similar to PNU-74654, Niclosamide exhibits anticancer effects, particularly in acute myeloid leukemia (AML) cells []. Both compounds disrupt the Wnt/β-catenin pathway, but they target different components. Niclosamide inhibits Wnt ligand secretion, while PNU-74654 disrupts the interaction between β-catenin and TCF4. Despite these differences, both compounds have shown promising results in reducing AML cell proliferation and enhancing the effectiveness of chemotherapy drugs [].

Lithium Chloride (LiCl)

    Compound Description: Lithium Chloride (LiCl) is a widely used mood stabilizer that also exhibits anticancer effects. It inhibits GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway [, ]. By inhibiting GSK-3β, LiCl indirectly activates the Wnt/β-catenin pathway.

    Relevance: LiCl shares a functional similarity with PNU-74654 as both compounds can influence the Wnt/β-catenin pathway, although through distinct mechanisms. LiCl indirectly activates the pathway by inhibiting GSK-3β, which prevents β-catenin degradation, ultimately promoting its signaling activity []. Conversely, PNU-74654 targets the pathway downstream by blocking the interaction of β-catenin with TCF4 [], hindering its transcriptional activity. Despite their different modes of action, both compounds have demonstrated comparable impacts on cellular processes like proliferation and chemoresistance in the context of AML [].

IWP-2

    Compound Description: IWP-2 is a small molecule that selectively inhibits Porcupine, a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins [, ]. By inhibiting Porcupine, IWP-2 effectively blocks Wnt ligand secretion, leading to the downregulation of Wnt/β-catenin signaling.

ICRT14

    Compound Description: ICRT14 is a small-molecule inhibitor of β-catenin/TCF-mediated transcription. It specifically disrupts the interaction between β-catenin and its transcriptional coactivator, CBP []. By inhibiting this interaction, ICRT14 effectively blocks the transcriptional activity of the Wnt/β-catenin pathway.

    Relevance: ICRT14 and PNU-74654 both target the Wnt/β-catenin signaling pathway at the level of transcriptional regulation, albeit through different mechanisms. While PNU-74654 inhibits the interaction between β-catenin and TCF4 [], ICRT14 disrupts the interaction between β-catenin and CBP, another crucial transcriptional coactivator []. This shared ability to modulate downstream Wnt/β-catenin signaling suggests a potential overlap in their effects on cell behavior and tumor growth.

PKF118-310

    Compound Description: PKF118-310 is a small-molecule inhibitor that specifically targets the interaction between β-catenin and TCF4, disrupting the formation of the β-catenin/TCF complex []. This disruption effectively blocks the transcriptional activity of the Wnt/β-catenin signaling pathway.

    Relevance: PKF118-310 shares a similar mechanism of action with PNU-74654, as both compounds directly inhibit the interaction between β-catenin and TCF4 [], thus suppressing Wnt/β-catenin signaling. Their shared target and inhibitory effect on a crucial protein-protein interaction within the Wnt pathway suggest that these compounds might have overlapping biological activities in various cellular processes, including cell proliferation, differentiation, and cancer development.

Gemcitabine

    Relevance: While not directly targeting the Wnt/β-catenin pathway like PNU-74654, gemcitabine's antiproliferative activity is enhanced when combined with PNU-74654 in pancreatic cancer models []. This suggests a synergistic interaction between these compounds, potentially through modulating different pathways involved in cell survival and proliferation. Further research is needed to understand the exact mechanisms underlying this synergy.

5-Fluorouracil (5-FU)

    Relevance: Similar to gemcitabine, 5-FU's anticancer activity is synergistically enhanced when combined with PNU-74654 in breast cancer models [, ]. Although 5-FU does not directly target the Wnt/β-catenin pathway like PNU-74654, their combined effect suggests an interplay between different cellular pathways involved in cancer cell proliferation and survival.

Prostaglandin E2 (PGE2)

    Relevance: PGE2 plays a role in zebrafish sex differentiation and exhibits an opposing effect to PNU-74654 [, ]. While PNU-74654 inhibits the Wnt/β-catenin pathway, potentially promoting male differentiation, PGE2 activates this pathway, leading to female-biased sex ratios [, ]. This opposing effect highlights the importance of the Wnt/β-catenin pathway in sex determination and the potential of these compounds to modulate this process.

Prostaglandin D2 (PGD2) Analogue BW-245C

    Compound Description: Prostaglandin D2 (PGD2) is another lipid mediator that, unlike PGE2, appears to promote male differentiation in zebrafish [, ]. Its analogue, BW-245C, mimics these effects by inducing sox9a, a gene involved in testis development.

Meloxicam

    Relevance: Meloxicam, by inhibiting prostaglandin synthesis, indirectly impacts zebrafish sex differentiation, leading to male-biased sex ratios [, ]. This effect is similar to the potential outcome of inhibiting the Wnt/β-catenin pathway with PNU-74654. While the direct link between meloxicam and the Wnt/β-catenin pathway requires further investigation, these observations suggest a potential interplay between prostaglandin signaling and Wnt/β-catenin activity during sex differentiation.

Source and Classification

PNU-74654 was initially developed as a small molecule inhibitor targeting the interaction between β-catenin and T-cell factor 4 (Tcf4), with a dissociation constant (KD50) of approximately 450 nM . It belongs to the class of compounds that modulate Wnt signaling, which is implicated in numerous cancers, including pancreatic ductal adenocarcinoma and breast cancer . The compound's chemical structure is associated with its classification as a beta-catenin/Tcf interaction inhibitor.

Synthesis Analysis

The synthesis of PNU-74654 involves several steps typical for organic compounds targeting protein-protein interactions. While specific synthetic routes are not extensively detailed in the available literature, general methods for synthesizing similar compounds often include:

  1. Starting Materials: The synthesis begins with readily available organic precursors that can be modified through various reactions such as alkylation, acylation, or cyclization.
  2. Reagents and Conditions: Common reagents may include bases like sodium hydride or potassium carbonate, solvents such as dimethyl sulfoxide or tetrahydrofuran, and catalysts depending on the specific reaction steps.
  3. Purification: After synthesis, purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the compound's purity, which is reported to be greater than 99% in commercial preparations .

Detailed synthetic routes are often proprietary and not disclosed in public literature, necessitating further investigation through patent databases or specialized chemical synthesis publications.

Molecular Structure Analysis

PNU-74654 has a defined molecular structure characterized by its ability to interact specifically with β-catenin. The molecular formula and structure reveal functional groups that facilitate binding to the target protein:

  • Molecular Formula: C13_{13}H12_{12}N4_{4}O
  • Molecular Weight: Approximately 240.26 g/mol

The structural analysis indicates the presence of aromatic rings and nitrogen-containing moieties that contribute to its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography could provide insights into the three-dimensional conformation of PNU-74654 when bound to β-catenin.

Chemical Reactions Analysis

PNU-74654 primarily participates in biochemical reactions within cellular environments rather than traditional chemical reactions seen in organic chemistry. Its main reaction involves:

  1. Inhibition of β-Catenin/Tcf Interaction: PNU-74654 disrupts the Wnt signaling pathway by inhibiting the binding of β-catenin to Tcf4, thereby preventing downstream transcriptional activation of target genes involved in cell proliferation .
  2. Synergistic Effects with Chemotherapeutics: Studies have shown that when combined with gemcitabine, PNU-74654 significantly lowers the IC50 values for cell growth inhibition in pancreatic cancer cells .

These interactions highlight its potential as a therapeutic agent in combination therapies.

Mechanism of Action

The mechanism of action for PNU-74654 centers around its inhibition of the Wnt/β-catenin signaling pathway:

  1. Disruption of Protein Interactions: By binding to β-catenin, PNU-74654 prevents its interaction with Tcf4, thus blocking the transcriptional activation of genes that promote cell cycle progression and survival .
  2. Impact on Cyclin D1 Expression: The compound has been shown to inhibit cyclin D1 expression, which is crucial for cell cycle regulation. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Studies indicate that this mechanism can enhance the effects of other chemotherapeutic agents by targeting multiple pathways involved in cancer progression.

Physical and Chemical Properties Analysis

PNU-74654 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary depending on purity but is generally within a defined range typical for small organic molecules.

These properties are critical for determining appropriate formulations for biological studies and therapeutic applications.

Applications

PNU-74654 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Its role as a Wnt/β-catenin inhibitor positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics like gemcitabine in pancreatic cancer treatment .
  2. Research Tool: As a selective inhibitor, PNU-74654 serves as a valuable tool for studying Wnt signaling pathways and their implications in various diseases beyond cancer, including developmental biology and regenerative medicine.
  3. Drug Development: Ongoing research into PNU-74654 may lead to new therapeutic strategies targeting Wnt-related disorders, emphasizing its importance in drug discovery efforts.
Molecular Mechanisms of PNU-74654 in Oncogenic Signaling Pathways

Inhibition of Wnt/β-Catenin-TCF4 Interaction and Transcriptional Activity

PNU-74654 (2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide) is a small-molecule inhibitor targeting the canonical Wnt/β-catenin pathway. It binds directly to β-catenin at a key interaction surface (KD = 450 nM), specifically disrupting its association with T-cell factor 4 (TCF4) in the nucleus [2] [10]. This binding occurs at the K435 and R469 residues of β-catenin—a "hot spot" for protein-protein interactions—preventing the formation of the β-catenin/TCF4 transcriptional complex [6] [10]. Consequently, PNU-74654 suppresses the transcription of Wnt target genes (e.g., c-Myc, cyclin D1, VEGF), which are critical for tumor proliferation, angiogenesis, and survival [2] [4]. In colorectal cancer (CRC) models, this inhibition reduces tumor growth and synergizes with 5-fluorouracil (5-FU) by attenuating chemoresistance pathways linked to Wnt hyperactivity [2].

Table 1: Key Molecular Interactions of PNU-74654

Target ProteinBinding SiteFunctional ConsequenceExperimental Evidence
β-cateninK435/R469 residuesDisruption of β-catenin/TCF4 complex formationBiophysical screening (KD = 450 nM) [10]
TCF4β-catenin interfaceSuppression of Wnt target gene transcriptionLuciferase reporter assays (TOP-FLASH) [2]
LRP5/6Indirect inhibitionBlockade of Wnt ligand-receptor signalosomeProteome profiling in pancreatic cancer [3]

Modulation of NF-κB Pathway and Inflammatory Crosstalk in Tumor Microenvironments

Beyond Wnt inhibition, PNU-74654 suppresses NF-κB signaling, a pathway frequently co-activated with Wnt in aggressive cancers. In hepatocellular carcinoma (HCC), PNU-74654 downregulates phosphorylated p65 (a subunit of NF-κB) and inhibits nuclear translocation, reducing the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines that foster immunosuppressive microenvironments [8]. This crosstalk is mechanistically linked to Wnt through shared regulators like GSK3β. For instance, in non-small cell lung cancer (NSCLC), CENPM oncoprotein activates Wnt/β-catenin via CDC20/MYBL2, concurrently stimulating NF-κB to enhance survival [1]. PNU-74654 counteracts this by:

  • Attenuating NF-κB-dependent Bcl-xL and survivin transcription [8].
  • Reducing infiltration of tumor-associated macrophages (TAMs) and angiogenesis factors (e.g., VEGF) in in vivo models [8].

Induction of Mitochondrial Apoptosis via Bcl-xL and Survivin Suppression

PNU-74654 triggers intrinsic apoptosis by downregulating anti-apoptotic proteins Bcl-xL and survivin, both transcriptional targets of β-catenin and NF-κB. In adrenocortical carcinoma (ACC) and HCC, treatment with PNU-74654:

  • Decreases Bcl-xL expression by >60%, disrupting mitochondrial membrane potential [6] [8].
  • Suppresses survivin, leading to caspase-3/7 activation and PARP cleavage [8].Flow cytometry analyses in HCC cell lines (HepG2, Huh7) confirm a 3–5-fold increase in sub-G1 apoptotic cells and morphological changes like nuclear fragmentation [8]. In ACC, this coincides with reduced cortisol and aldosterone synthesis, linking Wnt inhibition to endocrine dysfunction in tumors [9].

Table 2: Apoptotic and Cell Cycle Effects of PNU-74654

Cancer TypeAnti-apoptotic TargetsApoptotic Markers InducedFunctional Outcome
Hepatocellular (HCC)Bcl-xL ↓, survivin ↓Caspase-3/7 ↑, PARP cleavage ↑40–50% apoptosis at 150 μM [8]
Adrenocortical (ACC)STAR ↓, CYP21A2 ↓Sub-G1 population ↑Hormone secretion inhibited [9]
PancreaticCyclin E ↓, CDK2 ↓p27 ↑, Annexin V+ cells ↑G1/S arrest [3]

Cell Cycle Arrest Mechanisms: G1/S Transition Blockade and Cyclin-Dependent Kinase Regulation

PNU-74654 induces G1/S phase arrest by modulating cyclin-dependent kinases (CDKs) and checkpoint regulators. In pancreatic cancer cells (BxPC-3, MiaPaCa-2):

  • Cyclin E and CDK2 expression decrease by >50%, impairing retinoblastoma protein (Rb) phosphorylation [3].
  • The CDK inhibitor p27 is upregulated, halting cyclin-CDK complexes [3].This blockade is reinforced through Wnt/β-catenin inhibition, as cyclin D1 and c-Myc—key drivers of G1 progression—are suppressed transcriptional targets [4] [9]. Notably, in CRC, this effect persists even in cells with low intrinsic Wnt activity (e.g., HCT116), suggesting β-catenin-independent regulation of CDKs [3].

Epithelial-Mesenchymal Transition (EMT) Inhibition Through Cadherin Switching and ZEB1 Downregulation

PNU-74654 reverses EMT by normalizing cadherin expression and suppressing EMT-transcription factors (EMT-TFs). In pancreatic cancer:

  • E-cadherin (epithelial marker) increases 2–3-fold, while N-cadherin and vimentin (mesenchymal markers) decrease [3].
  • ZEB1, a repressor of E-cadherin, is downregulated, disrupting its nuclear complex with hTERT (telomerase reverse transcriptase) [3] [7].This "cadherin switch" (E-to-N cadherin) inhibition reduces tumor invasiveness and metalloproteinase (MMP) activity. In colorectal cancer, hTERT overexpression drives EMT via ZEB1-mediated E-cadherin repression; PNU-74654 abrogates this by dissociating hTERT/ZEB1 from the E-cadherin promoter [7]. Additionally, HIF-1α and ZEB1 suppression under hypoxia further blocks EMT progression [3].

Properties

CAS Number

113906-27-7

Product Name

PNU-74654

IUPAC Name

N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)/b20-13-

InChI Key

JJEDWBQZCRESJL-MOSHPQCFSA-N

SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

N'-((E)-(5-methylfuran-2-yl)methylidene)-2-phenoxybenzohydrazide
N-((5-methyl-2-furanyl)methylideneamino)-2-phenoxybenzamide
PNU-74654

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(O1)/C=N\NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.